N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is an organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiophenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the fluorophenyl group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the thiophenylmethyl group: This can be done through a nucleophilic substitution reaction where a thiophenylmethyl halide reacts with an amine.
Formation of the acetamide backbone: This final step could involve the reaction of the intermediate product with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)acetamide
- N-cyclopropyl-2-(4-bromophenyl)-N-(thiophen-3-ylmethyl)acetamide
- N-cyclopropyl-2-(4-methylphenyl)-N-(thiophen-3-ylmethyl)acetamide
Uniqueness
N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNOS/c17-14-3-1-12(2-4-14)9-16(19)18(15-5-6-15)10-13-7-8-20-11-13/h1-4,7-8,11,15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNANQIXFFGEOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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